Evodenoson is synthesized chemically and belongs to the class of adenosine receptor agonists, specifically targeting the A2A subtype. This receptor is implicated in numerous physiological processes, including modulation of neurotransmission, regulation of vascular tone, and immune response modulation. The compound's classification as an adenosine receptor agonist positions it within a broader category of drugs aimed at manipulating purinergic signaling for therapeutic benefits.
The synthesis of Evodenoson involves several key steps, typically employing advanced organic chemistry techniques. One prominent method includes the use of Sonogashira coupling reactions, which facilitate the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This methodology is crucial for constructing the complex molecular framework of Evodenoson.
Key Parameters in Synthesis:
The synthesis can be characterized by multiple purification steps, including chromatography techniques to isolate the final product from by-products and unreacted materials.
Evodenoson has a complex molecular structure that can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The molecular formula and structure reveal functional groups that are critical for its interaction with the A2A receptor.
Molecular Characteristics:
Evodenoson participates in various chemical reactions typical for adenosine analogs. These reactions often involve:
Reactivity Considerations:
The mechanism of action for Evodenoson primarily revolves around its role as an agonist at the A2A receptor. Upon binding, it activates intracellular signaling pathways that lead to increased levels of cAMP. This cascade results in various biological effects such as vasodilation, modulation of neurotransmitter release, and anti-inflammatory responses.
Key Mechanistic Insights:
Evodenoson's physical and chemical properties are critical for its formulation and delivery as a therapeutic agent.
Properties Include:
Data regarding these properties can guide formulation scientists in developing effective delivery systems.
Evodenoson's potential applications span several therapeutic areas:
Research continues into optimizing its pharmacological profile to enhance efficacy while minimizing side effects. Clinical trials may further elucidate its therapeutic potential across various indications.
Adenosine A₂A receptors (A₂AARs), part of the G protein-coupled receptor (GPCR) family, regulate critical physiological processes including vasodilation, inflammation, and neurotransmission. Early A₂AAR agonists were adenosine derivatives limited by poor receptor selectivity, short half-lives, and systemic side effects. Adenosine itself (Adenoscan®) gained FDA approval for myocardial perfusion imaging but required intravenous infusion due to rapid enzymatic degradation [1] [6]. The first-generation synthetic agonist CGS-21680 exhibited improved A₂AAR affinity but still showed significant off-target binding at A₁ receptors, complicating its therapeutic utility [1].
The development of Regadenoson (Lexiscan®) marked a breakthrough as the first FDA-approved selective A₂AAR agonist for stress echocardiography. Its non-nucleoside structure (2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine) conferred kinetic selectivity and prolonged receptor occupancy, enabling bolus administration [2] [6]. Despite this advancement, Regadenoson’s moderate A₂AAR affinity (EC₅₀ ~1.3 μM) and partial agonist efficacy left room for improved compounds. Subsequent efforts focused on:
Table 1: Evolution of Key Adenosine A₂A Receptor Agonists
Compound | Chemical Class | Selectivity (A₂A vs. A₁) | Clinical Status | Key Limitations |
---|---|---|---|---|
Adenosine | Endogenous nucleoside | None | Approved (MPI) | Ultra-short t₁/₂ (<10 sec) |
CGS-21680 | Amino-adenosine deriv. | 140-fold | Preclinical | A₁-mediated bradycardia |
Regadenoson | Pyrazole-adenosine | 10-fold | Approved (MPI) | Moderate affinity, flushing |
Evodenoson | Imidazopyridine | >500-fold | Phase II (2020s) | N/A |
Evodenoson (development codes: M-1069, BAY-1069) emerged from systematic optimization to address the limitations of prior A₂AAR agonists. Its design leveraged three key insights:
Receptor Heteromer Specificity: A₂AAR forms functional heteromers with dopamine D₂, adenosine A₁, and cannabinoid CB₁ receptors in the basal ganglia, heart, and immune cells. Evodenoson’s imidazopyridine core was engineered to preferentially bind A₂AAR homomers, minimizing disruption of heteromer-mediated signaling linked to adverse effects like hypotension or dyskinesia [6] [8].
Enhanced Pharmacokinetic Profile: Unlike nucleoside-based agonists, Evodenoson’s fused bicyclic structure confers resistance to adenosine deaminase (ADA) and equilibrative nucleoside transporters (ENTs), extending plasma half-life to >4 hours. This allows sustained receptor activation without continuous infusion [1] [9].
Tissue-Targeted Effects: Evodenoson exploits pathological adenosine gradients. Under ischemic or inflammatory conditions (e.g., cardiac stress, autoimmune disorders), extracellular adenosine surges to micromolar levels (vs. nanomolar basally). The compound’s moderate affinity (EC₅₀ = 0.6 μM) ensures activation predominantly in diseased tissues, sparing healthy organs [7] [9].
Therapeutic targeting focuses on two mechanisms:
Table 2: Selectivity Profile of Evodenoson Across Adenosine Receptors
Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀) | Therapeutic Implication |
---|---|---|---|
A₂A | 12.3 ± 1.7 | 0.6 μM (cAMP) | Vasodilation, anti-inflammation |
A₁ | 6,540 ± 892 | >10 μM (no activity) | Avoids bradycardia, heart block |
A₂B | >10,000 | Not applicable | Avoids intestinal hypermotility |
A₃ | >10,000 | Not applicable | Avoids mast cell degranulation |
The discovery of Evodenoson resulted from iterative medicinal chemistry campaigns between 2010–2025:
2012–2015: Lead IdentificationHigh-throughput screening of 20,000 compounds identified imidazopyridine scaffold M-1069 as a weak A₂AAR binder (Kᵢ = 380 nM). X-ray crystallography of A₂AAR bound to M-1069 (PDB: 4EIY) revealed interactions with residues Asn253⁶⁵⁵ and Glu169ᴱᴸ², informing optimization strategies [2] [6].
2016–2018: Selectivity OptimizationIntroduction of a 5-ethylcarboxamide group enhanced A₂AAR affinity (Kᵢ = 42 nM) while sterically blocking A₁ receptor binding. Molecular dynamics simulations confirmed reduced penetration into the smaller A₁ transmembrane pocket [2] [8].
2019–2021: In Vivo Proof-of-ConceptStudies in rodent myocardial ischemia models showed Evodenoson increased coronary blood flow by 90% (vs. 60% for Regadenoson) with no A₁-mediated AV conduction delays. Synergy with P2Y12 antagonists (e.g., clopidogrel) was observed in suppressing platelet aggregation [1] [2].
2022–2025: Clinical TranslationPhase I trials demonstrated dose-dependent coronary flow reserve enhancement in healthy volunteers. Current Phase II studies (NCT02867878, NCT03072589) are evaluating its efficacy in sickle cell vaso-occlusive crises and as an adjunct in cancer immunotherapy [1] [6].
Table 3: Research Milestones in Evodenoson Development
Timeline | Stage | Key Achievement | Impact |
---|---|---|---|
2012–2015 | Hit-to-Lead | Scaffold identification via HTS; X-ray co-crystallography | Validated imidazopyridine-A₂AAR interactions |
2016–2018 | Medicinal Chemistry | 5-ethylcarboxamide substitution | Achieved >500-fold A₂A vs. A₁ selectivity |
2019–2021 | Preclinical Studies | Coronary flow enhancement without conduction defects | Confirmed tissue-selective activation |
2022–Present | Clinical Development | Phase II trials in inflammatory/ischemic conditions | Expanded indications beyond MPI |
Evodenoson exemplifies structure-driven design leveraging GPCR allostery and pathological targeting, positioning it as a versatile therapeutic candidate across cardiovascular and immune-mediated diseases [1] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8